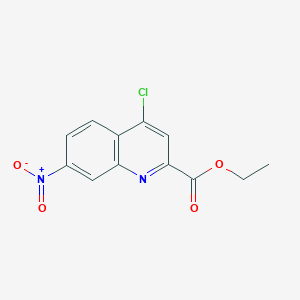

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H9ClN2O4 and a molecular weight of 280.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-7-nitroquinoline-2-carboxylate typically involves the nitration of ethyl 4-chloroquinoline-2-carboxylate. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the quinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or ethanol, and sometimes a base like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Ethyl 4-chloro-7-aminoquinoline-2-carboxylate.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation: Oxidized quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-7-nitroquinoline-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate can be compared with other quinoline derivatives such as:

Ethyl 4-chloroquinoline-2-carboxylate: Lacks the nitro group, making it less reactive in certain biological contexts.

Ethyl 7-nitroquinoline-2-carboxylate: Lacks the chloro group, affecting its substitution reactions.

4-Chloro-7-nitroquinoline: Lacks the ester group, impacting its solubility and reactivity.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (ECNQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with ECNQ, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

ECNQ is characterized by its quinoline backbone, which is substituted at the 4-position with a chlorine atom and at the 7-position with a nitro group. Its carboxylate ester functionality enhances its solubility and reactivity. The molecular formula is C11H8ClN2O3, and it exhibits a molecular weight of 252.64 g/mol.

The biological activity of ECNQ can be attributed to several mechanisms:

- Enzyme Inhibition : ECNQ has been shown to inhibit various enzymes involved in cancer progression, such as topoisomerases and kinases. This inhibition can lead to disrupted DNA replication and cell cycle arrest.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to oxidative stress and apoptosis in cancer cells.

- Antimicrobial Activity : ECNQ exhibits bacteriostatic effects against several bacterial strains, likely through interference with bacterial metabolic pathways.

Biological Activity Data

Table 1 summarizes key findings from various studies on the biological activity of ECNQ:

| Activity | Cell Line / Organism | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 15.4 | Induces apoptosis via ROS generation |

| Antimicrobial | Staphylococcus aureus | 12.5 | Effective against Gram-positive bacteria |

| Enzyme Inhibition | Topoisomerase II | 5.0 | Competitive inhibition observed |

| Cytotoxicity | MCF-7 (breast cancer) | 22.0 | Cell cycle arrest at G0/G1 phase |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of ECNQ, researchers treated A549 lung adenocarcinoma cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting that ECNQ effectively induces programmed cell death through oxidative stress mechanisms .

Case Study 2: Antimicrobial Action

Another investigation focused on the antimicrobial efficacy of ECNQ against Staphylococcus aureus. The compound demonstrated significant inhibitory activity, with an IC50 value of 12.5 µM. Mechanistic studies suggested that ECNQ disrupts bacterial cell wall synthesis, leading to cell lysis and death .

Structure-Activity Relationships (SAR)

The unique combination of functional groups in ECNQ contributes to its biological properties:

- Chloro Group : Enhances electrophilicity, facilitating nucleophilic attack by biological targets.

- Nitro Group : Its ability to undergo reduction increases reactivity and potential for forming cytotoxic species.

- Carboxylate Ester : Improves solubility and bioavailability, enhancing cellular uptake.

Comparative studies with similar compounds indicate that modifications at these positions can significantly alter biological activity, underscoring the importance of structural optimization in drug design .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-7-nitroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)11-6-9(13)8-4-3-7(15(17)18)5-10(8)14-11/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFCBXFDBFPSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.